molecular formula C5H10F2S B13497612 4,4-Difluoro-3-methylbutane-1-thiol

4,4-Difluoro-3-methylbutane-1-thiol

Cat. No.: B13497612
M. Wt: 140.20 g/mol
InChI Key: PQOURYVULVSZRB-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylbutane-1-thiol is an organic compound with the molecular formula C5H10F2S It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group, and contains two fluorine atoms and a methyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methylbutane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a butane backbone. One common method is the fluorination of 3-methylbutane-1-thiol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methylbutane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the fluorine atoms, yielding simpler hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Hydrocarbons with fewer fluorine atoms.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluoro-3-methylbutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in organofluorine chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylbutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its interaction with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutane-1-thiol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    4,4-Difluorobutane-1-thiol: Similar structure but without the methyl group, affecting its steric and electronic properties.

    4-Fluoro-3-methylbutane-1-thiol: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness

4,4-Difluoro-3-methylbutane-1-thiol is unique due to the presence of two fluorine atoms and a methyl group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable in various applications, particularly in fields requiring specific interactions with biological molecules or unique material properties.

Properties

Molecular Formula

C5H10F2S

Molecular Weight

140.20 g/mol

IUPAC Name

4,4-difluoro-3-methylbutane-1-thiol

InChI

InChI=1S/C5H10F2S/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3

InChI Key

PQOURYVULVSZRB-UHFFFAOYSA-N

Canonical SMILES

CC(CCS)C(F)F

Origin of Product

United States

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